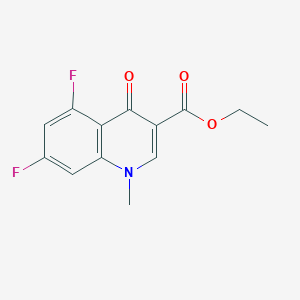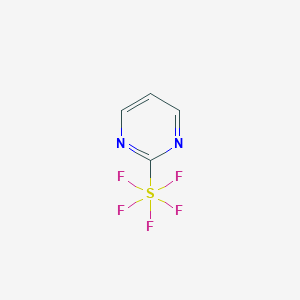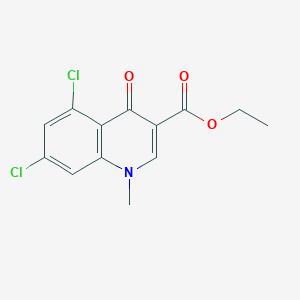
ethyl 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoroquinolones are a family of synthetic broad-spectrum antibiotics, which are very effective in treating bacterial infections . They are often used when other antibiotics are not effective. The core structure of these compounds is based on the quinoline ring system .
Synthesis Analysis
The synthesis of fluoroquinolones involves several steps, including the creation of the quinoline ring system and the addition of various functional groups . The specific methods and reagents used can vary depending on the desired properties of the final product .Molecular Structure Analysis
The molecular structure of fluoroquinolones consists of a quinoline ring system, which is a bicyclic compound containing two nitrogen atoms . Various functional groups can be attached to this core structure to create different fluoroquinolones .Chemical Reactions Analysis
Fluoroquinolones can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . These reactions can be used to modify the properties of the compound or to create new compounds .科学的研究の応用
5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester has been used in various scientific research applications, including the synthesis of novel drugs, agrochemicals, and other compounds. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as inhibitors of the enzyme dihydrofolate reductase.
作用機序
Target of Action
The primary target of this compound is bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Mode of Action
The compound interacts with its target by inhibiting the phosphorylation process of the transcription STAT3 activator . This interaction disrupts the normal function of the enzyme, leading to changes in bacterial DNA replication .
Biochemical Pathways
It is known that the inhibition of bacterial dna-gyrase disrupts dna replication, which is a critical process in bacterial cell division . This disruption can lead to the death of the bacteria, effectively stopping the infection.
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and tissue penetration . These properties contribute to its effectiveness as an antibacterial agent.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from dividing and proliferating . This can lead to the death of the bacteria, effectively treating the infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can influence the compound’s solubility and absorption .
実験室実験の利点と制限
The advantages of using 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in laboratory experiments include its high solubility in water and ethanol, its availability as a commercial reagent, and its ease of synthesis. Additionally, the compound has the potential to inhibit the enzyme dihydrofolate reductase, which could lead to reduced levels of tetrahydrofolate, an important cofactor in the synthesis of purines and thymidylate. However, the compound has not been extensively studied and its mechanism of action is not fully understood, which could limit its use in laboratory experiments.
将来の方向性
Future research on 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted on the compound’s potential to inhibit the enzyme thymidylate synthase, as well as its potential to inhibit other enzymes involved in the synthesis of purines and thymidylate. Additionally, further research should be conducted to determine the compound’s potential applications in the synthesis of novel drugs, agrochemicals, and other compounds. Finally, further research should be conducted to determine the compound’s potential toxicity in humans and other organisms.
合成法
The synthesis of 5,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester can be achieved through the reaction of 2-amino-5,7-difluorobenzaldehyde with ethyl chloroformate in the presence of a base. This reaction proceeds in aqueous acetic acid and yields the desired product in high yields.
Safety and Hazards
特性
IUPAC Name |
ethyl 5,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)10-5-7(14)4-9(15)11(10)12(8)17/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZCIGASIGYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(2-phenylethyl)piperazine](/img/structure/B6450369.png)
![2-(3-fluoro-4-methoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450387.png)
![2-phenoxy-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450388.png)
![3-(4-fluoro-3-methylphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6450395.png)
![4-phenyl-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6450399.png)

![5-fluoro-2-[4-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450425.png)
![2-(3,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450435.png)
![2-(2,5-dimethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450441.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6450443.png)
![2-(3-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450456.png)

![2-(2-methoxyphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6450458.png)
